N'-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide
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Overview
Description
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a chlorinated methoxyphenyl group and a nitrophenoxy group connected through an acetohydrazide linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide typically involves the condensation of 5-chloro-2-methoxybenzaldehyde with 2-(2-nitrophenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorinated aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2-chloro-5-nitrophenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide
- N’-[(E)-(4-chloro-3-nitrophenyl)methylidene]-2-(2-methoxyphenoxy)acetohydrazide
Uniqueness
N’-[(E)-(5-chloro-2-methoxyphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide is unique due to its specific substitution pattern and the presence of both methoxy and nitro groups. This unique structure contributes to its distinct chemical reactivity and potential biological activities, setting it apart from similar compounds.
Properties
Molecular Formula |
C16H14ClN3O5 |
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Molecular Weight |
363.75 g/mol |
IUPAC Name |
N-[(E)-(5-chloro-2-methoxyphenyl)methylideneamino]-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C16H14ClN3O5/c1-24-14-7-6-12(17)8-11(14)9-18-19-16(21)10-25-15-5-3-2-4-13(15)20(22)23/h2-9H,10H2,1H3,(H,19,21)/b18-9+ |
InChI Key |
IDABYXNFAPMCSY-GIJQJNRQSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)/C=N/NC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C=NNC(=O)COC2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
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